4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrimidinyl group attached to a benzene sulfonamide structure
Mechanism of Action
Mode of Action
The presence of a pyrimidine ring and a sulfonamide group in its structure suggests that it might interact with its targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Given its structural features, it may have potential antiviral, anti-inflammatory, or anticancer activities . .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability could be affected by the pH of the environment, as changes in pH can influence the ionization state of the sulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions starting from readily available precursors. This may involve the use of reagents such as 4-methoxybenzaldehyde and appropriate amines under controlled conditions.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrimidinyl intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxyphenyl)benzamide
- 3-fluoro-4-methoxyphenylboronic acid
- N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-9-15(20)5-8-19(13)27(24,25)23-11-16-10-18(22-12-21-16)14-3-6-17(26-2)7-4-14/h3-10,12,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIILMUWXNGUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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